[(2-Bromo-3-fluorophenyl)methyl](methyl)(propan-2-yl)amine
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Overview
Description
(2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, with a methyl and propan-2-yl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.
Amination: The brominated and fluorinated phenyl compound is then subjected to amination reactions to introduce the methyl and propan-2-yl amine groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions followed by amination under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-fluorophenyl)methyl(propan-2-yl)amine
- (2-Bromo-3-chlorophenyl)methyl(propan-2-yl)amine
- (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine
Uniqueness
(2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methyl and propan-2-yl amine groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H15BrFN |
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Molecular Weight |
260.15 g/mol |
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-N-methylpropan-2-amine |
InChI |
InChI=1S/C11H15BrFN/c1-8(2)14(3)7-9-5-4-6-10(13)11(9)12/h4-6,8H,7H2,1-3H3 |
InChI Key |
NCMSGMJKSFEKJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC1=C(C(=CC=C1)F)Br |
Origin of Product |
United States |
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